N-(4-(furan-3-yl)benzyl)-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-(4-(furan-3-yl)benzyl)-3-(4-methoxyphenyl)propanamide is an organic compound that features a furan ring, a benzyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-3-yl)benzyl)-3-(4-methoxyphenyl)propanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzyl Intermediate: The initial step involves the reaction of 4-(furan-3-yl)benzyl chloride with a suitable base to form the benzyl intermediate.
Coupling with Methoxyphenyl Propanoic Acid: The benzyl intermediate is then coupled with 3-(4-methoxyphenyl)propanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Amidation Reaction: The final step involves the amidation reaction where the intermediate product is treated with ammonia or an amine to form the desired amide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-3-yl)benzyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The benzyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted benzyl or methoxyphenyl derivatives.
Scientific Research Applications
N-(4-(furan-3-yl)benzyl)-3-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(furan-3-yl)benzyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-(furan-3-yl)benzyl)-3-(4-hydroxyphenyl)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(4-(furan-3-yl)benzyl)-3-(4-chlorophenyl)propanamide: Contains a chloro group instead of a methoxy group.
N-(4-(furan-3-yl)benzyl)-3-(4-nitrophenyl)propanamide: Features a nitro group instead of a methoxy group.
Uniqueness
N-(4-(furan-3-yl)benzyl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-24-20-9-4-16(5-10-20)6-11-21(23)22-14-17-2-7-18(8-3-17)19-12-13-25-15-19/h2-5,7-10,12-13,15H,6,11,14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXGJVZWZBQVAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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